molecular formula C19H23N3O2 B7455231 4-(3-methoxyphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide

4-(3-methoxyphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide

Cat. No. B7455231
M. Wt: 325.4 g/mol
InChI Key: OWLYLTKIFSWBIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-methoxyphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide, also known as MeOPP, is a piperazine derivative that has been synthesized and studied for its potential pharmacological properties. This compound has been of interest to researchers due to its potential as a therapeutic agent for various conditions.

Mechanism of Action

4-(3-methoxyphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide acts as an agonist for serotonin and dopamine receptors, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is believed to be responsible for the therapeutic effects of 4-(3-methoxyphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide.
Biochemical and Physiological Effects:
4-(3-methoxyphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to have antipsychotic effects in animal models of schizophrenia. 4-(3-methoxyphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide has been shown to increase the levels of serotonin and dopamine in the brain, which is believed to be responsible for its therapeutic effects.

Advantages and Limitations for Lab Experiments

4-(3-methoxyphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide has several advantages for lab experiments, including its high potency and selectivity for serotonin and dopamine receptors. However, 4-(3-methoxyphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide has some limitations, including its low solubility in water and its potential for toxicity at high doses.

Future Directions

There are several potential future directions for research on 4-(3-methoxyphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide. These include further studies on its pharmacological properties, including its effects on other neurotransmitter systems. Additionally, studies on the potential use of 4-(3-methoxyphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide as a therapeutic agent for other conditions, such as addiction and Parkinson's disease, may be warranted. Finally, studies on the potential toxicity of 4-(3-methoxyphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide at high doses may also be of interest.

Synthesis Methods

4-(3-methoxyphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide can be synthesized by several methods, including the reaction of 3-methoxyaniline with 4-methylphenylpiperazine in the presence of an appropriate coupling agent. The reaction is then followed by the addition of carboxylic acid chloride to form the final product.

Scientific Research Applications

4-(3-methoxyphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide has been studied for its potential as a therapeutic agent for various conditions, including anxiety, depression, and schizophrenia. It has been shown to have an affinity for serotonin and dopamine receptors, which are involved in the regulation of mood and behavior.

properties

IUPAC Name

4-(3-methoxyphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-15-6-8-16(9-7-15)20-19(23)22-12-10-21(11-13-22)17-4-3-5-18(14-17)24-2/h3-9,14H,10-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLYLTKIFSWBIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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